molecular formula C14H12O4 B090904 Ethyl 4-(5-formyl-2-furyl)benzoate CAS No. 19247-87-1

Ethyl 4-(5-formyl-2-furyl)benzoate

Cat. No.: B090904
CAS No.: 19247-87-1
M. Wt: 244.24 g/mol
InChI Key: UWLKFGFYBKJASW-UHFFFAOYSA-N
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Description

Ethyl 4-(5-formyl-2-furyl)benzoate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is characterized by the presence of a furan ring substituted with a formyl group and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate typically involves the esterification of 4-(5-formyl-2-furyl)benzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-formyl-2-furyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(5-carboxy-2-furyl)benzoic acid.

    Reduction: Ethyl 4-(5-hydroxymethyl-2-furyl)benzoate.

    Substitution: Ethyl 4-(5-bromo-2-furyl)benzoate or Ethyl 4-(5-nitro-2-furyl)benzoate.

Scientific Research Applications

Ethyl 4-(5-formyl-2-furyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-formyl-2-furyl)benzoate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution reactions. These reactivities enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Ethyl 4-(5-formyl-2-furyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(5-hydroxymethyl-2-furyl)benzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 4-(5-carboxy-2-furyl)benzoate: Contains a carboxylic acid group instead of a formyl group.

    Ethyl 4-(5-bromo-2-furyl)benzoate: Features a bromine atom on the furan ring.

The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for further chemical modifications.

Properties

IUPAC Name

ethyl 4-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKFGFYBKJASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345935
Record name Ethyl 4-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19247-87-1
Record name Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19247-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-formyl-2-furyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19247-87-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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